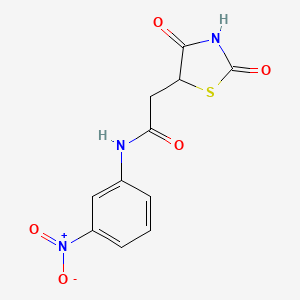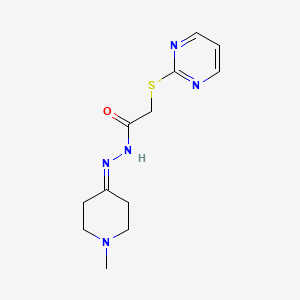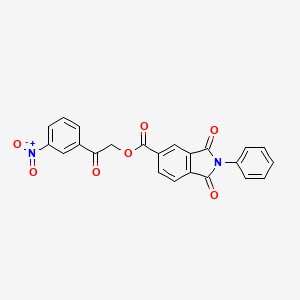
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with chloroacetic acid in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells in vitro.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Lacks the nitro group, which may result in different biological activities.
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, potentially leading to variations in activity.
Uniqueness: The presence of the nitro group at the 3-position of the phenyl ring in 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide contributes to its unique biological activities. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
449185-79-9 |
|---|---|
Molekularformel |
C11H9N3O5S |
Molekulargewicht |
295.27 g/mol |
IUPAC-Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H9N3O5S/c15-9(5-8-10(16)13-11(17)20-8)12-6-2-1-3-7(4-6)14(18)19/h1-4,8H,5H2,(H,12,15)(H,13,16,17) |
InChI-Schlüssel |
HVGXTCMOMGFTPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2-phenylquinazolin-4-yl)amino]benzoate](/img/structure/B11619612.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11619620.png)
![4-{5-[(Z)-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B11619626.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11619641.png)



![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619671.png)
![N-carbamimidoyl-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B11619674.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-{[4-(2,4-dichlorophenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B11619675.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619676.png)
![ethyl 1-[(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate](/img/structure/B11619677.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11619688.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide](/img/structure/B11619695.png)
